Enantiomeric Purity and Optical Rotation: Differentiating (-)-Camphene from Racemic and (+)-Isomers
(-)-Camphene (CAS 5794-04-7) is distinguished from the racemic camphene mixture (CAS 79-92-5) and the (+)-enantiomer (CAS 5794-03-6) by its specific optical rotation. The (-)-enantiomer exhibits a specific rotation of [α]²⁰/D -48° (c = 4 in ethanol), with an alternative reported value of [α]²⁵/D -35 to -43° (c = 4 in ethanol) . This is in contrast to the racemic mixture, which has no net optical rotation, and the (+)-enantiomer, which rotates plane-polarized light in the positive direction. This quantitative stereochemical property is critical for applications where biological activity or sensory perception is stereospecific.
| Evidence Dimension | Specific Optical Rotation ([α]D) |
|---|---|
| Target Compound Data | [α]²⁰/D -48° (c = 4, ethanol) |
| Comparator Or Baseline | Racemic Camphene (CAS 79-92-5): ~0°; (+)-Camphene (CAS 5794-03-6): Positive rotation |
| Quantified Difference | Qualitative difference in sign and magnitude of optical rotation |
| Conditions | 20°C, c=4 in ethanol |
Why This Matters
Procurement of the correct enantiomer is non-negotiable for chiral syntheses, bioactivity assays, or fragrance formulations where stereochemistry dictates function.
